1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
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Overview
Description
1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a chloro, methyl, and nitro group attached to the phenyl ring, which is further connected to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-chloro-6-methyl-4-nitroaniline with a suitable pyrrole derivative. One common method is the condensation reaction between 2-chloro-6-methyl-4-nitroaniline and pyrrole in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of 1-(2-chloro-6-methyl-4-aminophenyl)-1H-pyrrole.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methyl-4-nitroaniline: A precursor in the synthesis of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole.
1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrazole: A structurally similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloro-6-methyl-4-nitrophenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-8-6-9(14(15)16)7-10(12)11(8)13-4-2-3-5-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCRKRTZVLAUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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